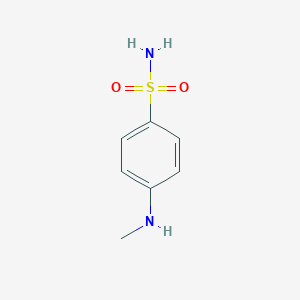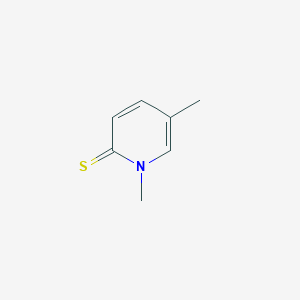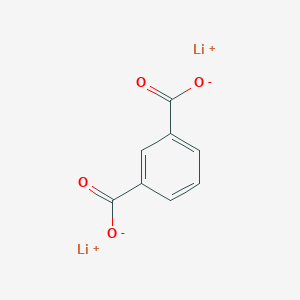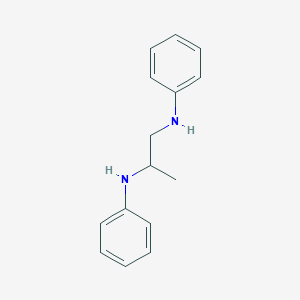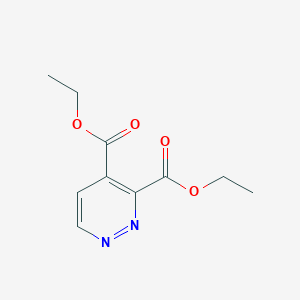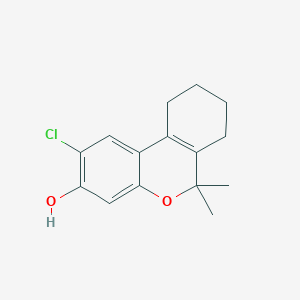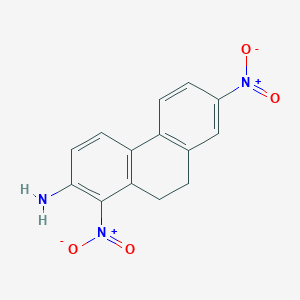
1,7-Dinitro-9,10-dihydrophenanthren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dinitro-9,10-dihydrophenanthren-2-amine, also known as DNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DNPA belongs to the class of nitroaromatic compounds, which have been extensively studied for their therapeutic and diagnostic properties.
Mechanism Of Action
1,7-Dinitro-9,10-dihydrophenanthren-2-amine acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process in the presence of NO. The PET process results in the quenching of the fluorescence of 1,7-Dinitro-9,10-dihydrophenanthren-2-amine, allowing for the detection of NO. In cancer cells, 1,7-Dinitro-9,10-dihydrophenanthren-2-amine induces apoptosis by activating the caspase pathway and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical And Physiological Effects
1,7-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to have various biochemical and physiological effects, including its ability to selectively detect NO, induce apoptosis in cancer cells, and inhibit the PI3K/Akt pathway. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,7-Dinitro-9,10-dihydrophenanthren-2-amine in lab experiments is its selectivity for NO detection. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine can detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in various physiological and pathological processes. However, one limitation of using 1,7-Dinitro-9,10-dihydrophenanthren-2-amine is its potential toxicity, which may limit its application in vivo.
Future Directions
There are several future directions for the study of 1,7-Dinitro-9,10-dihydrophenanthren-2-amine, including its application in the development of new anticancer agents and its potential use in the treatment of oxidative stress-related diseases. Further studies are needed to determine the toxicity and pharmacokinetics of 1,7-Dinitro-9,10-dihydrophenanthren-2-amine in vivo and to explore its potential as a diagnostic tool for NO-related diseases. Additionally, the development of new methods for synthesizing 1,7-Dinitro-9,10-dihydrophenanthren-2-amine may improve its availability and reduce its cost.
Synthesis Methods
1,7-Dinitro-9,10-dihydrophenanthren-2-amine can be synthesized using various methods, including the reduction of 1,7-dinitro-9,10-dihydrophenanthrene-2,4,5,8-tetracarboxylic dianhydride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1,7-dinitro-9,10-dihydrophenanthrene-2,4,5,8-tetracarboxylic acid with thionyl chloride, followed by the reaction with ammonia.
Scientific Research Applications
1,7-Dinitro-9,10-dihydrophenanthren-2-amine has been used in various scientific studies, including its application as a fluorescent probe for detecting nitric oxide (NO) in biological systems. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine can selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in various physiological and pathological processes. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
18264-96-5 |
|---|---|
Product Name |
1,7-Dinitro-9,10-dihydrophenanthren-2-amine |
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1,7-dinitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H11N3O4/c15-13-6-5-11-10-4-2-9(16(18)19)7-8(10)1-3-12(11)14(13)17(20)21/h2,4-7H,1,3,15H2 |
InChI Key |
GJMTYQYKDZHAKK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=C1C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=C1C=C(C=C3)[N+](=O)[O-] |
synonyms |
9,10-Dihydro-1,7-dinitro-2-phenanthrenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



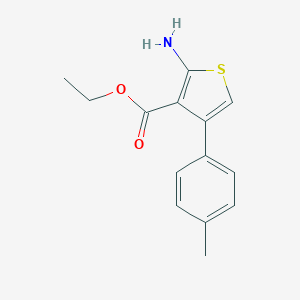
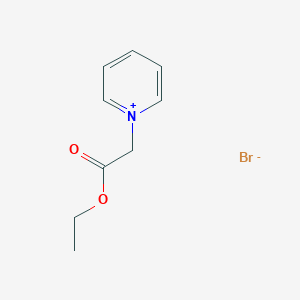
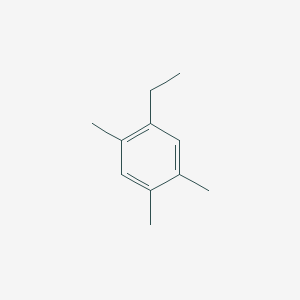
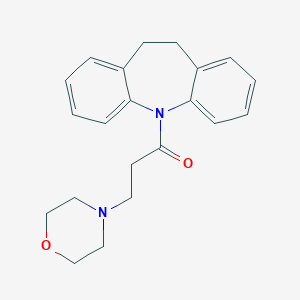
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)

